1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine
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Overview
Description
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol This compound is characterized by the presence of a benzofuran ring substituted with a methoxy group at the 7th position and an ethanamine group at the 2nd position
Mechanism of Action
Target of Action
Similar benzofuran derivatives have been found to interact with tubulin , a protein that plays a crucial role in cell division.
Mode of Action
Benzofuran derivatives have been shown to induce apoptosis in leukemia cells . This suggests that 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine may interact with its targets, leading to changes in cellular processes that result in programmed cell death.
Biochemical Pathways
It is plausible that the compound could influence pathways related to cell division and apoptosis, given the observed effects of similar benzofuran derivatives .
Result of Action
Based on the effects of similar compounds, it is possible that this compound could induce apoptosis in certain cell types .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Some benzofuran derivatives have been shown to have pro-oxidative effects and increase reactive oxygen species in cancer cells . Whether 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine has similar effects on cell function, cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Preparation Methods
The synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 7-methoxybenzofuran with ethanamine in the presence of a catalyst . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Comparison with Similar Compounds
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(7-Methoxybenzofuran-2-yl)ethan-1-amine hydrochloride: This compound is a hydrochloride salt form and may have different solubility and stability properties.
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one: This compound has a methyl group instead of a methoxy group, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-7H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEISIOSEZWORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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